Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by a nitro group at the 4-position, an isopropyl group at the 1-position, and a methyl ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The carboxylic acid group at the 3-position can be esterified using methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid.
Alkylation: The isopropyl group can be introduced at the 1-position through alkylation using isopropyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions and optimize yield.
Purification: Purification steps such as recrystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: Implementing quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide, acidic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Carboxylic Acids: Formed through the hydrolysis of the ester group.
Substituted Pyrazoles: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Lacks the isopropyl group at the 1-position.
Ethyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate: Has an ethyl ester group instead of a methyl ester group.
Methyl 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate: Has an amino group instead of a nitro group.
Uniqueness
Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, isopropyl group, and methyl ester group allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
923283-85-6 |
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Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
methyl 4-nitro-1-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)10-4-6(11(13)14)7(9-10)8(12)15-3/h4-5H,1-3H3 |
InChI Key |
NYZVRMZHMLYEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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